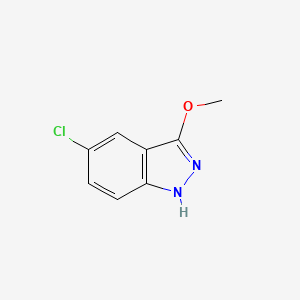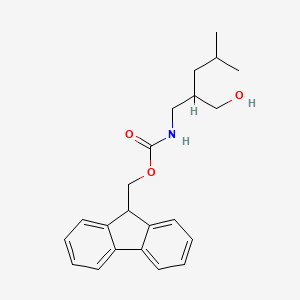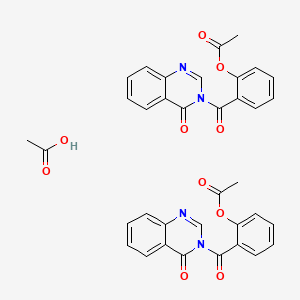
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions. The resulting quinazolinone is then subjected to acylation with o-hydroxybenzoyl chloride in the presence of a base such as pyridine to introduce the o-hydroxybenzoyl group. Finally, the acetate hemiacetate moiety is introduced through esterification with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler compound with similar functional groups but lacking the quinazolinone core.
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate is unique due to the combination of the quinazolinone core with the o-hydroxybenzoyl and acetate hemiacetate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
16347-79-8 |
|---|---|
Molecular Formula |
C36H28N4O10 |
Molecular Weight |
676.6 g/mol |
IUPAC Name |
acetic acid;[2-(4-oxoquinazoline-3-carbonyl)phenyl] acetate |
InChI |
InChI=1S/2C17H12N2O4.C2H4O2/c2*1-11(20)23-15-9-5-3-7-13(15)17(22)19-10-18-14-8-4-2-6-12(14)16(19)21;1-2(3)4/h2*2-10H,1H3;1H3,(H,3,4) |
InChI Key |
VBLLMOSHELODIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C3C2=O.CC(=O)OC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


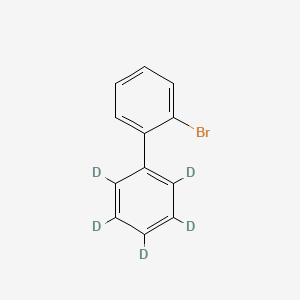


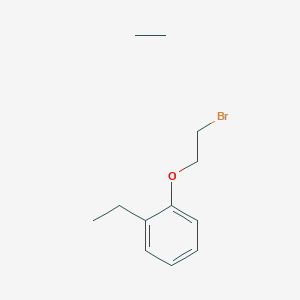
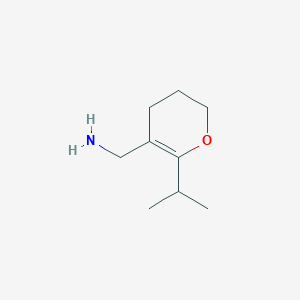
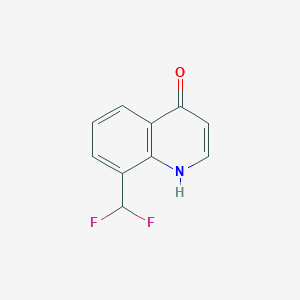
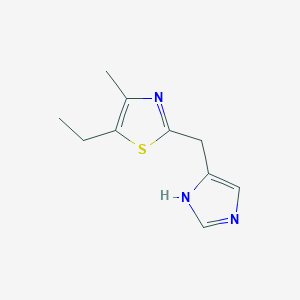
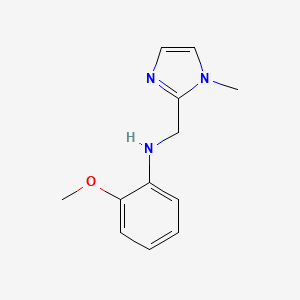
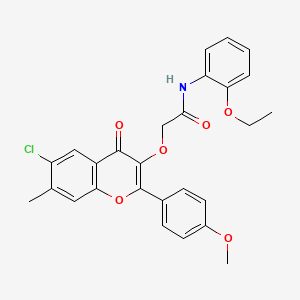
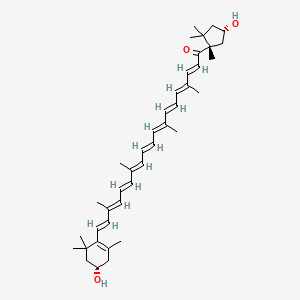
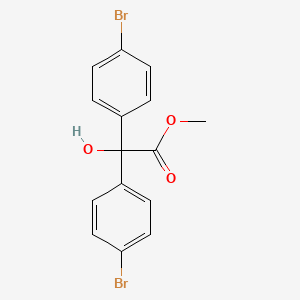
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
